PAROXETINE MALEATE-D6 PAROXETINE MALEATE-D6 An isotope labelled derivative of Paroxetine. Paroxetine is an antidepressant as a selective serotonin reuptake inhibitor.
Brand Name: Vulcanchem
CAS No.: 1435728-64-5
VCID: VC0196477
InChI:
SMILES:
Molecular Formula: C19H14D6FNO3·C4H4O4
Molecular Weight: 451.5

PAROXETINE MALEATE-D6

CAS No.: 1435728-64-5

Cat. No.: VC0196477

Molecular Formula: C19H14D6FNO3·C4H4O4

Molecular Weight: 451.5

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

PAROXETINE MALEATE-D6 - 1435728-64-5

CAS No. 1435728-64-5
Molecular Formula C19H14D6FNO3·C4H4O4
Molecular Weight 451.5

Chemical Identity and Structure

Paroxetine maleate-D6 is the deuterated form of paroxetine maleate, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The compound contains six deuterium atoms strategically incorporated into the paroxetine molecule, with the maleate counterion providing salt formation.

Chemical Nomenclature

The full chemical name of paroxetine maleate-D6 is (3S,4R) and (3R,4S)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl-D2]-4-(4-fluorophenyl) piperidine-2,2,6,6-D4 maleate . This nomenclature specifies the positions of deuterium atoms: two in the methyl bridge (methyl-D2) and four in the piperidine ring (2,2,6,6-D4). The stereochemistry is preserved from the parent compound, maintaining the (3S,4R) configuration which is essential for the biological activity of paroxetine.

Identification Parameters

The compound is uniquely identified by several parameters summarized in Table 1:

Table 1: Identification Parameters of Paroxetine Maleate-D6

ParameterValueReference
CAS Number1435728-64-5
Molecular FormulaC19H14D6FNO3·C4H4O4
Molecular Weight451.47 g/mol
AppearanceWhite to off-white crystalline powder
SMILES[2H]C([2H])(Oc1ccc2OCOc2c1)[C@H]3C@@Hc4ccc(F)cc4.OC(=O)\C=C/C(=O)O

Physicochemical Properties

The physicochemical properties of paroxetine maleate-D6 are largely consistent with those of non-deuterated paroxetine maleate, with minor differences attributed to the kinetic isotope effect of deuterium substitution.

Physical Properties

The compound exists as a crystalline solid with specific physical characteristics outlined in Table 2:

Table 2: Physical Properties of Paroxetine Maleate-D6

PropertyValueReference
Melting Point136-138°C or 142.0 ± 3°C
Boiling Point451.7°C at 760 mmHg
Density1.213 g/cm³
Flash Point9°C or 227°C
Physical StateCrystalline solid
ColorWhite to off-white

Spectroscopic Properties

Paroxetine maleate-D6 exhibits distinctive spectroscopic characteristics that facilitate its identification and analysis, particularly in mass spectrometry applications. The UV spectrum shows characteristic absorption maxima, and the mass spectrum displays a molecular ion peak shifted by 6 mass units compared to non-deuterated paroxetine maleate.

Table 3: Spectroscopic Properties of Paroxetine Maleate-D6

PropertyValueReference
UV max [nm] (molar absorptivity, solvent)202.0 ± 1.0 (45000 ± 4000, methanol); 294.0 ± 1.0 (4500 ± 500, methanol)
Mass SpectrumMH+ corresponds to calculated value
Infrared SpectrumCorresponds to structure
NMR SpectrumConfirms deuterium positions

Solubility

Synthesis and Preparation

The synthesis of paroxetine maleate-D6 involves sophisticated methods to incorporate deuterium atoms at specific positions within the paroxetine molecule. This process requires precision to ensure both chemical purity and isotopic enrichment.

General Synthetic Approaches

The preparation of paroxetine maleate-D6 typically involves the following general approaches:

  • Catalytic deuteration using deuterium gas and appropriate catalysts

  • Use of deuterated reagents in specific synthetic steps

  • Exchange reactions to replace hydrogen with deuterium at targeted positions

  • Salt formation with maleic acid to produce the maleate salt

Quality Control

The synthesis process includes rigorous quality control measures to ensure both chemical purity and deuterium incorporation. Key quality parameters include:

  • HPLC purity typically greater than 98.5%

  • Isotopic enrichment with D0/D6 ratio less than 1%

  • Free base content greater than 72.4%

  • Water content less than 1%

The final product undergoes spectroscopic analyses to confirm identity, purity, and isotopic enrichment levels. These analyses typically include LC-MS, NMR, IR, and UV spectroscopy .

Analytical Applications

Paroxetine maleate-D6 serves primarily as an analytical tool in pharmaceutical and clinical research. Its deuterated structure makes it particularly valuable in quantitative analysis using mass spectrometry techniques.

Reference Standard Applications

The compound's primary use is as a reference standard in analytical chemistry for the quantification of paroxetine in various matrices:

  • Used as an internal standard in LC-MS and LC-MS/MS methods

  • Enables precise quantification of paroxetine in biological samples

  • Provides reliable calibration in drug testing applications

  • Supports method validation in pharmaceutical quality control

Advantages in Mass Spectrometry

The deuterium labeling provides several advantages in mass spectrometric analysis:

  • The mass shift of 6 units allows clear differentiation from non-deuterated paroxetine

  • Similar chromatographic behavior to non-deuterated paroxetine minimizes separation issues

  • Isotopic purity ensures accurate quantification

  • Deuterated standards compensate for matrix effects in complex biological samples

Clinical and Forensic Applications

Paroxetine maleate-D6 has specific applications in clinical and forensic settings:

  • Therapeutic drug monitoring of paroxetine in patient samples

  • Pharmacokinetic studies tracking absorption, distribution, metabolism, and excretion

  • Forensic toxicology analyses

  • Prescription drug monitoring programs

Parent Compound: Paroxetine Maleate

Understanding the parent compound provides context for the deuterated analog's applications and importance. Paroxetine maleate is a well-established SSRI with specific pharmacological properties.

Pharmacological Profile

Paroxetine is a potent and selective serotonin reuptake inhibitor with the following characteristics:

  • High affinity for the serotonin transporter (Ki = 0.05 nM)

  • Selective inhibition of serotonin reuptake over norepinephrine and dopamine

  • Ki values of 1.1, 350, and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA, and [3H]-DA uptake respectively

  • Minimal affinity for α1-, α2- or β-adrenoceptors, 5-HT2A, 5-HT1A, D2, or H1 receptors at concentrations below 1000 nM

  • Weak affinity for muscarinic acetylcholine receptors (Ki = 42 nM)

Therapeutic Applications

The parent compound paroxetine is used in treating various psychiatric conditions:

  • Major depressive disorder

  • Generalized anxiety disorder

  • Obsessive-compulsive disorder

  • Panic disorder

  • Post-traumatic stress disorder

  • Social anxiety disorder

  • Premenstrual dysphoric disorder

Pharmacokinetic Limitations

Paroxetine has several pharmacokinetic challenges that impact its clinical use:

  • Low water solubility

  • Bitter taste

  • Extensive first-pass metabolism

  • Oral bioavailability less than 50%

These limitations highlight the importance of accurate analytical methods for monitoring paroxetine levels in patients, where paroxetine maleate-D6 serves as a valuable tool.

Quality Control Specifications

Rigorous quality control ensures the reliability of paroxetine maleate-D6 as an analytical standard. Standard specifications for commercial preparations are outlined in Table 4:

Table 4: Quality Control Specifications for Paroxetine Maleate-D6

ParameterSpecificationTypical ResultReference
HPLC Purity> 98.5%99.081 ± 0.017%
Free Base Content> 72.4%Typically complies
Water Content< 1%Typically complies
Isotopic EnrichmentD0/D6 < 1%Typically complies
Solution Concentration0.0950–0.1050 mg/ml (for 0.1 mg/ml standard)0.0996 ± 0.0007 mg/ml
Solvent Purity (for solutions)Methanol > 99.9%> 99.9%

These specifications ensure the suitability of paroxetine maleate-D6 for precise analytical applications, particularly as an internal standard in quantitative methods.

Research Applications Beyond Analytical Standards

While primarily used as an analytical standard, paroxetine maleate-D6 has potential applications in broader research contexts.

Pharmacokinetic Studies

The deuterated compound can provide insights into the metabolism and disposition of paroxetine:

  • Tracking metabolic pathways through isotope labeling

  • Distinguishing between parent drug and metabolites

  • Investigating drug-drug interactions

  • Studying population pharmacokinetics

Drug Development Support

Paroxetine maleate-D6 supports pharmaceutical development in several ways:

  • Method validation for quality control procedures

  • Bioequivalence studies for generic formulations

  • Stability studies tracking degradation products

  • Process analytical technology applications

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